molecular formula C12H15BrN2O2 B7940201 5-bromo-N-cyclohexyl-2-nitroaniline

5-bromo-N-cyclohexyl-2-nitroaniline

Cat. No.: B7940201
M. Wt: 299.16 g/mol
InChI Key: MXRXFCQJSXPOHW-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexyl-2-nitroaniline is a substituted nitroaniline derivative characterized by a bromine atom at the 5-position, a nitro group at the 2-position, and a cyclohexylamine substituent at the aniline nitrogen. This compound belongs to a class of aromatic amines widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRXFCQJSXPOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-nitroaniline typically involves multi-step reactions. One common method includes the nitration of aniline derivatives followed by bromination and subsequent cyclohexylation. The nitration step introduces the nitro group, while bromination adds the bromine atom to the aromatic ring. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 5-bromo-N-cyclohexyl-2-nitroaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions is critical to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Bromo-N-cyclohexyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and cyclohexyl group contribute to the compound’s overall reactivity and specificity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-bromo-N-cyclohexyl-2-nitroaniline is compared below with key structural analogs. These compounds share nitroaniline backbones but differ in substituent types, positions, and functional groups, leading to variations in physicochemical and biological behaviors.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Stability/Solubility Insights
5-Bromo-N-cyclohexyl-2-nitroaniline Br (5), NO₂ (2), Cyclohexyl-N ~299.2 (estimated) Agrochemical intermediates; moderate solubility in DMSO High thermal stability due to bulky cyclohexyl group
4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline Br (4), F (5), Cyclohexyl-N ~317.1 Enhanced metabolic stability from fluorine; used in medicinal chemistry Lipophilic; low aqueous solubility
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline Br (4), OCH₃ (5), Ethyl-N ~289.1 Herbicide precursor; reactive nitro group Prone to photodegradation; soluble in polar aprotic solvents
5-Bromo-2-methyl-3-nitroaniline (CAS 864550-40-3) Br (5), NO₂ (3), CH₃ (2) ~231.0 Dye intermediate; high crystallinity Moderate stability; soluble in ethanol
2-Bromo-4-methyl-5-nitroaniline (CAS 102169-99-3) Br (2), NO₂ (5), CH₃ (4) ~231.0 Corrosion inhibitor; low toxicity Hygroscopic; sensitive to heat

Key Research Findings

Solubility and Bioactivity Trends
  • Lipophilicity : Cyclohexyl and bromine substituents render 5-bromo-N-cyclohexyl-2-nitroaniline highly lipophilic (logP ~3.5), limiting aqueous solubility but improving membrane permeability in biological assays .
  • Methoxy vs. Fluoro Substituents : The methoxy group in 4-bromo-N-ethyl-5-methoxy-2-nitroaniline increases hydrogen-bonding capacity, improving solubility in polar solvents compared to fluorine-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.